4-methyl-6-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine
CAS No.: 2549053-88-3
Cat. No.: VC11833233
Molecular Formula: C17H23N5OS
Molecular Weight: 345.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549053-88-3 |
|---|---|
| Molecular Formula | C17H23N5OS |
| Molecular Weight | 345.5 g/mol |
| IUPAC Name | 4-methyl-6-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-methylsulfanylpyrimidine |
| Standard InChI | InChI=1S/C17H23N5OS/c1-12-8-18-16(19-9-12)23-11-14-5-4-6-22(10-14)15-7-13(2)20-17(21-15)24-3/h7-9,14H,4-6,10-11H2,1-3H3 |
| Standard InChI Key | VDKQYWUEGAINHP-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)SC)N2CCCC(C2)COC3=NC=C(C=N3)C |
| Canonical SMILES | CC1=CC(=NC(=N1)SC)N2CCCC(C2)COC3=NC=C(C=N3)C |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a central pyrimidine ring (C₄H₃N₂) substituted at the 2-, 4-, and 6-positions:
-
2-position: Methylsulfanyl group (-S-CH₃), contributing to hydrophobicity and potential metabolic stability.
-
4-position: Methyl group (-CH₃), enhancing steric bulk and influencing electronic properties.
-
6-position: 3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl moiety, introducing a nitrogen-rich heterocyclic system capable of hydrogen bonding.
Molecular Formula and Weight
-
Formula: C₁₇H₂₃N₅OS
-
Molecular weight: 345.5 g/mol.
Stereoelectronic Features
-
The piperidine ring adopts a chair conformation, minimizing steric strain.
-
The oxymethyl linker (-O-CH₂-) between the piperidine and secondary pyrimidine enables conformational flexibility, potentially aiding target binding.
-
The methylsulfanyl group’s polarizability may facilitate π-π stacking or hydrophobic interactions in biological systems .
Synthesis and Chemical Reactivity
Synthetic Pathways
While explicit details for this compound are scarce, analogous pyrimidine derivatives are synthesized through:
-
Nucleophilic Aromatic Substitution: Introducing the piperidinyl-oxymethyl group via displacement of a halogen at the pyrimidine’s 6-position.
-
Mitsunobu Reaction: Coupling the secondary pyrimidine (5-methylpyrimidin-2-ol) to the piperidine alcohol precursor.
-
Thiolation: Installing the methylsulfanyl group using methanethiol or its derivatives under basic conditions .
Example Reaction Sequence
-
Step 1: 4-Methyl-6-chloro-2-(methylsulfanyl)pyrimidine + Piperidin-3-ylmethanol → Intermediate via SNAr.
-
Step 2: Intermediate + 5-Methylpyrimidin-2-ol → Final product via Mitsunobu coupling.
Stability and Reactivity
-
Acid/Base Sensitivity: The methylsulfanyl group may undergo oxidation to sulfoxide or sulfone under oxidative conditions.
-
Hydrolytic Stability: The ether linkage is generally stable at physiological pH but susceptible to strong acids or bases.
Physicochemical Properties
Predicted Solubility and Lipophilicity
-
logP: Estimated at 2.8 (moderately lipophilic), favoring membrane permeability.
-
Aqueous Solubility: ~0.1 mg/mL (poor), necessitating formulation with co-solvents or surfactants.
Spectral Characteristics
-
¹H NMR: Key signals include δ 2.1–2.3 ppm (piperidine CH₂), δ 2.5 ppm (S-CH₃), and δ 8.3 ppm (pyrimidine H).
-
Mass Spectrometry: Molecular ion peak at m/z 345.5 (M⁺), with fragments at m/z 198 (piperidine-pyrimidine cleavage) and m/z 111 (methylsulfanyl pyrimidine).
| Substituent Position | Target Kinase | IC₅₀ (nM) |
|---|---|---|
| 5-Chloro (PfGSK3) | PfGSK3 | 97–172 |
| 5-Bromo (PfPK6) | PfPK6 | 8–11 |
| Data adapted from trisubstituted pyrimidine studies . |
Antiparasitic Activity
Structural analogs demonstrate antiplasmodial activity against Plasmodium falciparum (EC₅₀ = 140–550 nM), suggesting potential for antimalarial drug development .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume